![molecular formula C6H6ClN3O2 B2467954 Methyl 4-amino-6-chloropyrimidine-5-carboxylate CAS No. 2091735-99-6](/img/structure/B2467954.png)
Methyl 4-amino-6-chloropyrimidine-5-carboxylate
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Description
“Methyl 4-amino-6-chloropyrimidine-5-carboxylate” is a heterocyclic compound that belongs to the pyrimidine family. It has a CAS Number of 2091735-99-6 and a molecular weight of 187.59 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
“Methyl 4-amino-6-chloropyrimidine-5-carboxylate” has a number of physical and chemical properties. It has a molecular weight of 187.58 g/mol . It has a high GI absorption and is not a substrate for P-gp . It is not an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.58 cm/s . Its water solubility is 1.83 mg/ml or 0.00978 mol/l .Safety and Hazards
“Methyl 4-amino-6-chloropyrimidine-5-carboxylate” is classified as a dangerous substance. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 4-amino-6-chloropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)3-4(7)9-2-10-5(3)8/h2H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBOWCSSQNGKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CN=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-6-chloropyrimidine-5-carboxylate |
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